![molecular formula C21H22Cl2N4O2 B1684335 乌利克替尼 CAS No. 869886-67-9](/img/structure/B1684335.png)
乌利克替尼
概述
描述
Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .
Molecular Structure Analysis
The molecular formula of Ulixertinib is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
While specific chemical reactions involving Ulixertinib are not detailed in the available literature, it is known that Ulixertinib acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that Ulixertinib likely interacts with the ATP-binding site of these kinases .
Physical And Chemical Properties Analysis
Ulixertinib is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.
体内
Ulixertinib has been studied in a variety of preclinical models of cancer. In vivo studies have demonstrated that the drug can inhibit the growth of tumors in mouse models of lung cancer, ovarian cancer, and melanoma. In addition, ulixertinib has been shown to reduce tumor metastasis in mouse models of melanoma.
体外
In vitro studies have demonstrated that ulixertinib can inhibit the growth of cancer cells in various cell lines, including those derived from lung cancer, ovarian cancer, and melanoma. In addition, ulixertinib has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner.
作用机制
Target of Action
Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor . The primary targets of Ulixertinib are the ERK1 and ERK2 kinases . These kinases are part of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cellular proliferation, differentiation, and survival .
Mode of Action
Ulixertinib interacts with its targets, ERK1 and ERK2, by inhibiting their activity in an ATP-competitive manner . This inhibition disrupts the MAPK signaling cascade, thereby affecting the downstream effects of this pathway .
Biochemical Pathways
The primary biochemical pathway affected by Ulixertinib is the RAS–RAF–MEK–ERK cascade, also known as the MAPK pathway . This pathway is often aberrantly activated in various types of cancers due to mutations in RAS family genes (KRAS and NRAS) and BRAF . By inhibiting ERK1/2, Ulixertinib disrupts this pathway, potentially leading to reduced tumor growth .
Result of Action
The molecular and cellular effects of Ulixertinib’s action primarily involve the inhibition of the MAPK pathway activity . This can lead to reduced cell viability, particularly in cell lines with BRAF and RAS mutations . In clinical trials, Ulixertinib has shown promising activity against a variety of solid tumors with these mutations .
Action Environment
The action, efficacy, and stability of Ulixertinib can be influenced by various environmental factors. For instance, dermatologic adverse events (dAEs) are common with Ulixertinib, and their management may affect the drug’s action . Furthermore, the presence of at least one dAE has been associated with stable disease or partial response, suggesting that the drug’s action may be influenced by the patient’s physiological response .
生物活性
Ulixertinib has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ulixertinib has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. This inhibition of ERK1/2 leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ulixertinib has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ulixertinib has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. This inhibition of ERK1/2 leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using ulixertinib in lab experiments include its ability to inhibit the growth of cancer cells in vitro and in vivo, as well as its ability to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner. However, there are some limitations to using ulixertinib in lab experiments. For example, it is not known whether ulixertinib is effective in all types of cancer, and it is not known whether ulixertinib is safe for long-term use.
未来方向
The potential future directions for ulixertinib research include further studies in preclinical models of cancer, as well as clinical trials to evaluate the efficacy of the drug in the treatment of advanced solid tumors. In addition, further studies are needed to determine the safety and long-term efficacy of ulixertinib in cancer patients. Other potential future directions include the development of new formulations of the drug, such as nanoparticle formulations, to improve its efficacy and safety. Finally, further studies are needed to investigate the potential combination of ulixertinib with other drugs or therapies, such as immunotherapies, to maximize its efficacy in cancer treatment.
科学研究应用
肿瘤临床试验
乌利克替尼(BVD-523)是首创且最佳的ERK1/2小分子抑制剂。 目前,它正在多个肿瘤临床试验中进行研究,包括单药治疗和与其他治疗药物联合用药 .
2. 治疗具有RAS-MAPK通路改变的肿瘤 乌利克替尼已在患有RAS-MAPK通路改变的肿瘤患者中显示出疗效 . 该通路在细胞增殖、存活和化学耐药等重要过程中发挥着至关重要的作用 .
3. 与KRAS G12C抑制剂联合治疗 乌利克替尼与KRAS G12C抑制剂的联合治疗在临床前模型中显示出显著疗效 . 这种联合治疗方案导致的肿瘤生长抑制优于单药治疗 .
高危神经母细胞瘤的治疗
在神经母细胞瘤中,这是一种儿童外周神经系统肿瘤,乌利克替尼已被证明可以显著有效地抑制细胞增殖和肿瘤生长 . 它还延长了治疗小鼠的生存期 .
与阿霉素的协同作用
乌利克替尼已被发现可以协同地使神经母细胞瘤细胞对常规化疗药物阿霉素敏感 . 这表明乌利克替尼可以用于联合治疗以增强现有治疗方法的有效性 .
6. 在克服耐药性方面的潜在作用 大约80%的复发性神经母细胞瘤显示出RAS-MAPK通路突变,这些突变激活ERK,导致细胞增殖和耐药的促进 . 作为一种ERK抑制剂,乌利克替尼可能在克服这种耐药性方面发挥作用 .
安全和危害
Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .
属性
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERXGMCDHOLSS-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025683 | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869886-67-9 | |
Record name | Ulixertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulixertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。